

Sebacic Acid: A Key Metabolic Intermediate in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sebacate
Cat. No.:	B1225510

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

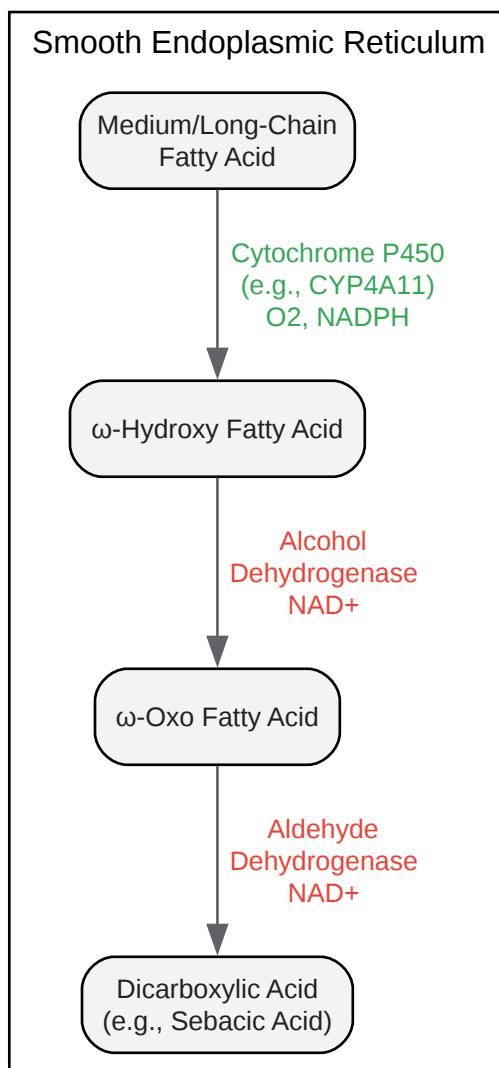
Sebacic acid, a ten-carbon dicarboxylic acid, is a crucial metabolic intermediate that emerges from the ω -oxidation of fatty acids. Under normal physiological conditions, this pathway is a minor contributor to overall fatty acid metabolism. However, in instances of impaired mitochondrial β -oxidation, such as inborn errors of metabolism, the ω -oxidation pathway is upregulated, leading to a significant increase in the production and subsequent urinary excretion of sebacic acid and other dicarboxylic acids. This phenomenon, known as dicarboxylic aciduria, renders sebacic acid a critical biomarker for the diagnosis and monitoring of several metabolic disorders. This technical guide provides a comprehensive overview of the metabolic pathways involving sebacic acid, detailed experimental protocols for its quantification and the assessment of related enzyme activities, and a summary of its clinical significance.

Introduction

Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly during periods of fasting or prolonged exercise. The primary pathway for FAO occurs in the mitochondria via β -oxidation. However, an alternative pathway, ω -oxidation, takes place in the smooth endoplasmic reticulum. This pathway becomes particularly significant when mitochondrial β -oxidation is compromised.^[1] ω -oxidation involves the oxidation of the terminal methyl group (ω -carbon) of a fatty acid, leading to the formation of a dicarboxylic acid. Sebacic acid (decanedioic acid) is a key product of the ω -oxidation of medium- and long-chain fatty

acids. Once formed, sebacic acid is further metabolized in the peroxisomes through β -oxidation.

Elevated levels of sebacic acid in urine are a hallmark of dicarboxylic aciduria, which is associated with several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^{[2][3]} In these conditions, the blockage of mitochondrial β -oxidation leads to an accumulation of fatty acid intermediates, which are shunted to the ω -oxidation pathway. Consequently, the accurate quantification of sebacic acid is a vital tool in the diagnostic workup of suspected FAO disorders. This guide will delve into the intricate metabolic role of sebacic acid, providing researchers and clinicians with the necessary technical information for its study.


Metabolic Pathways Involving Sebacic Acid

The metabolism of sebacic acid involves two main processes: its formation via ω -oxidation of fatty acids and its subsequent degradation via peroxisomal β -oxidation.

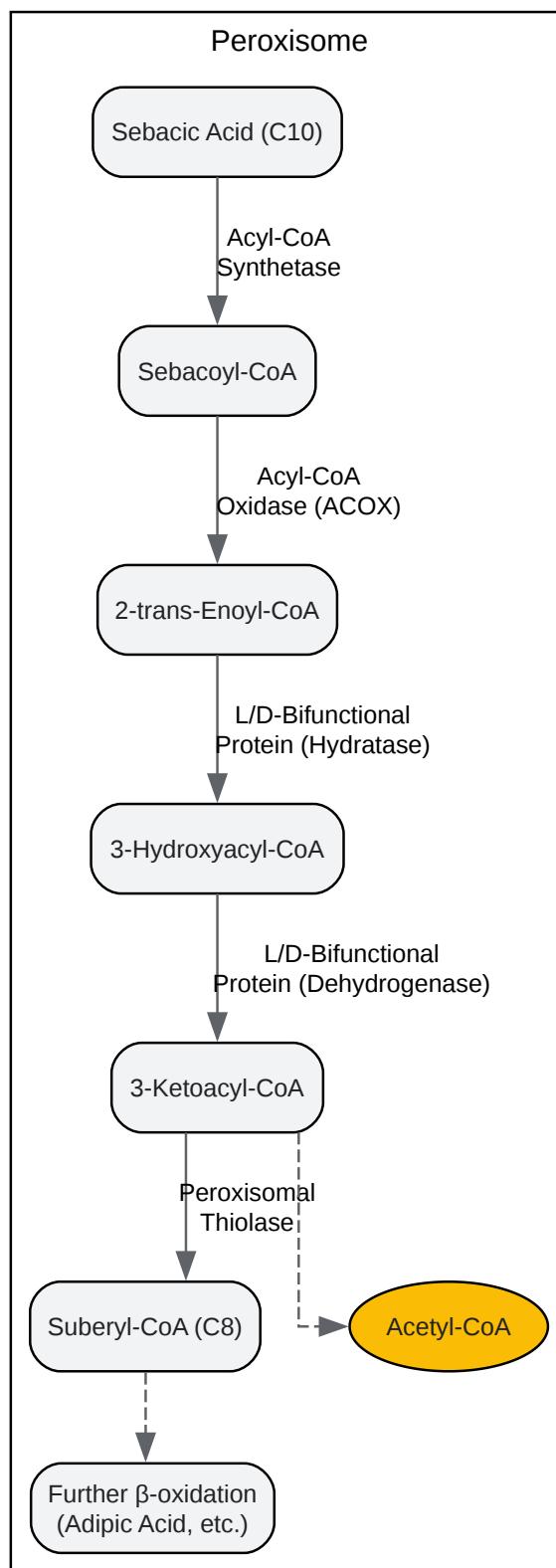
Formation of Sebacic Acid via ω -Oxidation

The ω -oxidation pathway is a three-step process that occurs in the smooth endoplasmic reticulum of the liver and kidneys.^[4] It acts on medium-chain (C10-C12) and, to a lesser extent, long-chain fatty acids.^[4]

The initial and rate-limiting step is the hydroxylation of the ω -carbon of a fatty acid, catalyzed by a member of the cytochrome P450 family, specifically from the CYP4A and CYP4F subfamilies, such as CYP4A11.^{[5][6]} This reaction requires molecular oxygen and NADPH. The resulting ω -hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase, followed by further oxidation to a dicarboxylic acid by aldehyde dehydrogenase. For a 10-carbon fatty acid like capric acid, this process yields sebacic acid.

[Click to download full resolution via product page](#)

Figure 1: ω -Oxidation Pathway of Fatty Acids.


Peroxisomal β -Oxidation of Sebamic Acid

Once formed, sebamic acid is transported into peroxisomes for catabolism via β -oxidation.^{[7][8]} This process is analogous to mitochondrial β -oxidation but is carried out by a distinct set of enzymes. The pathway involves the sequential removal of two-carbon units in the form of acetyl-CoA.

The key enzymes in the peroxisomal β -oxidation of dicarboxylic acids include:

- Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, the formation of a double bond.[9][10]
- L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][11]
- Peroxisomal Thiolase: Catalyzes the final step, cleaving off an acetyl-CoA molecule.[7]

The β -oxidation of sebacic acid (a C10 dicarboxylic acid) proceeds through several cycles, yielding shorter-chain dicarboxylic acids such as suberic acid (C8) and adipic acid (C6), along with acetyl-CoA.[12]

[Click to download full resolution via product page](#)

Figure 2: Peroxisomal β -Oxidation of Sebacic Acid.

Quantitative Data

The concentration of sebacic acid in biological fluids is a key diagnostic indicator. The following tables summarize typical quantitative data for urinary sebacic acid.

Population	Urinary Sebacic Acid Concentration (mmol/mol creatinine)	Reference
Healthy Individuals	0 - 0.23	[13]
MCAD Deficiency (symptomatic)	Significantly elevated (often >20)	[14]
MCAD Deficiency (asymptomatic)	May be elevated, but can overlap with healthy controls	[4]
Zellweger Syndrome	Increased excretion of sebacic and 2-hydroxysebacic acid	[5] [6] [7] [15]
Reye Syndrome	Mean total dicarboxylic acid concentration of 0.98 ± 0.24 mg/mg creatinine	[16]

Table 1: Urinary Sebacic Acid Concentrations in Health and Disease.

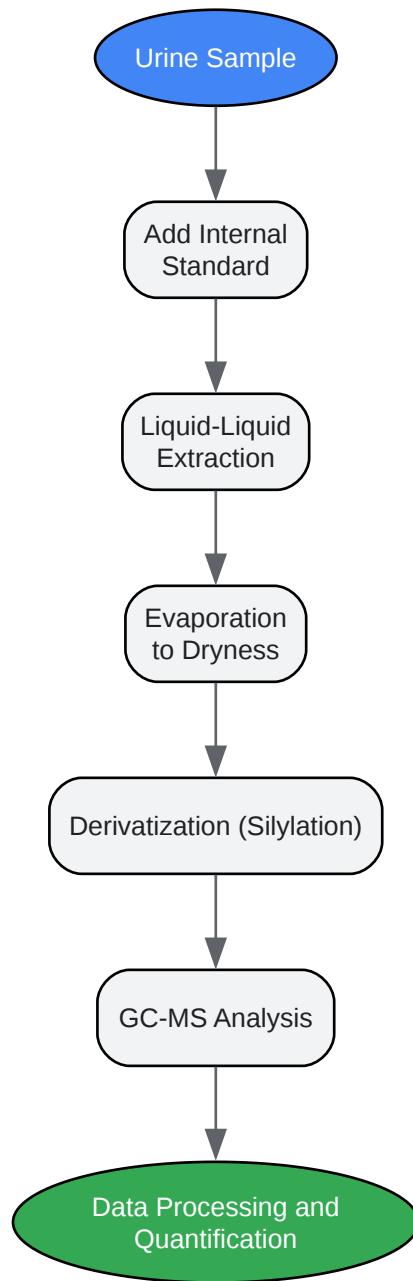

Enzyme	Substrate	Km	kcat/Vmax	Reference
Cytochrome P450 4A11	Lauric Acid	4.7 μ M	7 min^{-1}	[17]
Peroxisomal Acyl-CoA Oxidase	Sebacoyl-CoA	Increasing Km with decreasing chain length	Similar Vmax for C6-C12 dicarboxylic acids	[15]

Table 2: Kinetic Parameters of Key Enzymes in Sebacic Acid Metabolism.

Experimental Protocols

Quantification of Urinary Sebacic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the analysis of organic acids, including sebacic acid, in urine.

[Click to download full resolution via product page](#)

Figure 3: GC-MS Analysis Workflow for Urinary Organic Acids.

Materials:

- Urine sample
- Internal standard solution (e.g., deuterated sebacic acid or tropic acid)
- Ethyl acetate
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilan (TMCS)
- Pyridine
- Nitrogen gas
- Centrifuge
- GC-MS system

Procedure:

- Sample Preparation: To a 1 mL aliquot of urine, add an appropriate amount of the internal standard.[\[18\]](#)
- Extraction: Acidify the sample with HCl and perform a liquid-liquid extraction with 2 x 2 mL of ethyl acetate.[\[18\]](#)[\[19\]](#) Vortex vigorously and centrifuge to separate the layers. Combine the organic layers.
- Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Derivatization: To the dried residue, add 50 μ L of pyridine and 100 μ L of BSTFA with 1% TMCS.[\[18\]](#) Cap the vial tightly and heat at 70°C for 30 minutes.
- GC-MS Analysis: Inject 1 μ L of the derivatized sample into the GC-MS system. A typical GC program would involve an initial temperature of 80°C, ramped to 280°C. Mass spectra are acquired in full scan or selected ion monitoring (SIM) mode.[\[19\]](#)
- Quantification: Identify and integrate the peaks corresponding to the derivatized sebacic acid and the internal standard. Calculate the concentration of sebacic acid based on the peak

area ratio and a calibration curve.

Table 3: Comparison of GC-MS Protocols for Urinary Organic Acid Analysis.

Parameter	Method 1	Method 2
Extraction	Ethyl acetate	Strong anion-exchange columns
Derivatization	Oximation followed by silylation	Silylation only
Internal Standard	Tropic acid and 2-ketocaproic acid	Stable isotope-labeled standards
Recovery of Keto-acids	Good with oximation	Poor or no recovery
Reference	[8]	[19]

Fatty Acid Oxidation Assay in Cultured Fibroblasts

This assay measures the rate of fatty acid oxidation in cultured cells, which can be used to diagnose FAO disorders.

Materials:

- Cultured fibroblasts
- $[9,10^{-3}\text{H}]\text{-palmitic acid}$
- Krebs-Ringer buffer with 1% BSA
- Scintillation fluid and counter

Procedure:

- Cell Culture: Plate fibroblasts in 24-well plates and grow to confluence.
- Preparation of Radiolabeled Substrate: Prepare a solution of $[^3\text{H}]\text{-palmitic acid}$ in Krebs-Ringer buffer containing 1% BSA.[19]

- Incubation: Wash the cells with buffer and then incubate with the radiolabeled substrate at 37°C for 2-4 hours.[\[19\]](#)
- Stopping the Reaction: Terminate the reaction by adding perchloric acid.
- Measurement of ${}^3\text{H}_2\text{O}$ Production: Separate the aqueous phase (containing ${}^3\text{H}_2\text{O}$, a product of β -oxidation) from the lipid phase by centrifugation.
- Scintillation Counting: Measure the radioactivity in the aqueous phase using a scintillation counter.
- Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ${}^3\text{H}_2\text{O}$ produced over time, normalized to cell protein content.

Table 4: Methodologies for Cellular Fatty Acid Oxidation Assays.

Methodology	Principle	Substrate	Endpoint	Reference
Radiolabeled Substrate Oxidation	Measures the production of radiolabeled water or CO_2 from a radiolabeled fatty acid.	[${}^3\text{H}$]-palmitic acid or [${}^{14}\text{C}$]-palmitic acid	Radioactivity in the aqueous phase or trapped CO_2	[19] [20] [21]
Oxygen Consumption Rate (OCR)	Measures the decrease in oxygen concentration in the culture medium as an indicator of mitochondrial respiration.	Oleate-BSA conjugate	Fluorescence-based measurement of O_2 consumption	[22] [23]

Peroxisomal Acyl-CoA Oxidase Activity Assay

This assay measures the activity of the first enzyme in peroxisomal β -oxidation.

Materials:

- Cell or tissue homogenate
- Lauroyl-CoA
- 4-hydroxyphenylacetic acid
- Horseradish peroxidase
- Fluorometer

Procedure:

- Homogenate Preparation: Prepare a homogenate of the cells or tissue to be assayed.
- Reaction Mixture: Prepare a reaction mixture containing buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.
- Initiation of Reaction: Add the homogenate to the reaction mixture and initiate the reaction by adding lauroyl-CoA.
- Fluorometric Measurement: The H_2O_2 produced by acyl-CoA oxidase reacts with 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase to form a fluorescent product.^{[17][24][25][26]} Measure the increase in fluorescence over time using a fluorometer.
- Calculation of Activity: Calculate the enzyme activity based on a standard curve generated with known amounts of H_2O_2 .

Clinical Significance

The measurement of urinary sebacic acid is a cornerstone in the diagnosis of several inherited metabolic diseases.

- Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is the most common inborn error of fatty acid oxidation. A defect in the MCAD enzyme leads to the accumulation

of medium-chain fatty acids, which are then shunted to the ω -oxidation pathway, resulting in a marked increase in urinary sebacic acid and other dicarboxylic acids.[2]

- Zellweger Syndrome and other Peroxisomal Biogenesis Disorders: In these disorders, the absence or dysfunction of peroxisomes leads to an inability to metabolize dicarboxylic acids. [15] This results in the accumulation and excretion of sebacic acid, 2-hydroxysebacic acid, and other long-chain dicarboxylic acids.[5][6][7]
- Carnitine Deficiency: Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β -oxidation. A deficiency in carnitine can lead to impaired mitochondrial FAO and a subsequent increase in ω -oxidation and dicarboxylic aciduria.[13]

Conclusion

Sebacic acid is a pivotal intermediate in an alternative pathway of fatty acid oxidation that becomes critically important in the context of impaired mitochondrial function. Its quantification in urine serves as a robust and essential biomarker for the diagnosis and management of several inborn errors of metabolism. A thorough understanding of the metabolic pathways involving sebacic acid, coupled with the application of precise and accurate analytical methods, is crucial for researchers and clinicians working in the field of metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the investigation of sebacic acid and its role in human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human ACOX1 (Peroxisomal acyl-coenzyme A oxidase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric identification of 2-hydroxy-sebacic acid in the urines of patients with neonatal adrenoleukodystrophy and Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPAR α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sebacic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Urinary excretion of dicarboxylic acids from patients with the Zellweger syndrome. Importance of peroxisomes in beta-oxidation of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 17. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid β -Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]

- 21. content.abcam.com [content.abcam.com]
- 22. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MCAD [gmdi.org]
- 26. Urine organic acid analysis as a tool in evaluation for Zellweger Spectrum disorder: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sebacic Acid: A Key Metabolic Intermediate in Fatty Acid Oxidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225510#sebacic-acid-as-a-metabolic-intermediate-in-fatty-acid-oxidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com